6,7-Dimethoxy-4-methylquinolin-3-amine

Physicochemical Property Drug-likeness Synthetic Intermediate

6,7-Dimethoxy-4-methylquinolin-3-amine is a trisubstituted quinoline derivative (C12H14N2O2, MW 218.25 g/mol) bearing methoxy groups at the 6- and 7-positions, a methyl group at the 4-position, and a primary amine at the 3-position. It belongs to the aminoquinoline class and is primarily employed as a synthetic building block in medicinal chemistry and natural product synthesis, rather than as a finished active pharmaceutical ingredient.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
Cat. No. B8698226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-4-methylquinolin-3-amine
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=CC(=C(C=C12)OC)OC)N
InChIInChI=1S/C12H14N2O2/c1-7-8-4-11(15-2)12(16-3)5-10(8)14-6-9(7)13/h4-6H,13H2,1-3H3
InChIKeyWBADCENOPFXWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-methylquinolin-3-amine (CAS 70945-28-7): Chemical Identity and Core Structural Characteristics for Procurement


6,7-Dimethoxy-4-methylquinolin-3-amine is a trisubstituted quinoline derivative (C12H14N2O2, MW 218.25 g/mol) bearing methoxy groups at the 6- and 7-positions, a methyl group at the 4-position, and a primary amine at the 3-position . It belongs to the aminoquinoline class and is primarily employed as a synthetic building block in medicinal chemistry and natural product synthesis, rather than as a finished active pharmaceutical ingredient [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 57.37 Ų and a consensus LogP of 2.72 .

Why Generic 6,7-Dimethoxyquinoline Analogs Cannot Substitute for 6,7-Dimethoxy-4-methylquinolin-3-amine in Regioselective Syntheses


Within the aminoquinoline family, simple structural permutations critically alter both chemical reactivity and biological target engagement. Class-level evidence from EGFR-targeted quinoline inhibitors demonstrates that removal of a single 6- or 7-methoxy group from a 6,7-dimethoxyquinolin-4-amine scaffold results in a >60-fold loss of cellular potency [1]. Similarly, the presence of a 3-amino group in 6,7-Dimethoxy-4-methylquinolin-3-amine provides a unique nucleophilic handle for regioselective derivatization (e.g., diazotization, amide coupling, or heterocycle fusion) that is absent in the non-aminated 6,7-dimethoxy-4-methylquinoline (CAS 105908-35-8) or the 4-amino regioisomer. These position-specific structural features mean that in-class compounds cannot be interchanged without fundamentally altering the outcome of a synthetic pathway or a structure-activity relationship study.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-methylquinolin-3-amine Against Closest Structural Analogs


Increased Topological Polar Surface Area (TPSA) Compared to the Non-Aminated 6,7-Dimethoxy-4-methylquinoline Scaffold

The presence of a primary amine at the 3-position introduces a hydrogen bond donor/acceptor, raising the TPSA from 40.16 Ų (for 6,7-dimethoxy-4-methylquinoline) to 57.37 Ų for the target compound [1]. This 43% increase in polar surface area directly impacts the molecule's permeability and solubility profile, making the target compound a more suitable intermediate for aqueous-compatible bioconjugation reactions or for improving the solubility of downstream drug candidates that require a polar anchoring point.

Physicochemical Property Drug-likeness Synthetic Intermediate

Regioselective Reactivity Advantage: The 3-Amino Group Enables Unique Heterocycle Formation Unavailable to the 4-Amino Regioisomer

In the total synthesis of pyrrolo[4,3,2-de]quinoline marine alkaloids, a 6,7-dimethoxy-4-methylquinoline scaffold bearing a nitro group at C-5 and a methyl at C-4 is a key intermediate. The target compound’s free 3-amino group allows for direct construction of fused [4,3,2-de] heterocyclic systems that would be sterically inaccessible or require protective group strategies if the amine were at the 4-position [1]. While no direct kinetic data comparing 3-NH2 vs 4-NH2 cyclization rates are published, the regiochemical logic is supported by successful isolation of the desired pyrroloquinoline products only when the 3-amino congener is employed as the precursor in reductive cyclization protocols.

Synthetic Chemistry Regioselective Derivatization Natural Product Synthesis

Critical Role of 6,7-Dimethoxy Substitution in Kinase Inhibition Potency: A Caution Against Methoxy-Group Deletion

Although this evidence is derived from the closely related 6,7-dimethoxyquinolin-4-amine series, it carries direct relevance for users of the 3-amino-4-methyl scaffold. A study on EGFR inhibitors demonstrated that deletion of either the 6-methoxy or 7-methoxy group from a 6,7-dimethoxyquinolin-4-amine core caused a >60-fold decrease in cellular EGFR phosphorylation inhibition (IC50 increased from 270 nM to >16 µM) [1]. This quantitatively illustrates that the intact 6,7-dimethoxy motif—present in the target compound—is essential for maintaining high target engagement. Any procurement of a 'simplified' mono-methoxy or des-methoxy quinoline as a cost-saving alternative would likely forfeit this potency advantage in kinase-targeting applications.

Kinase Inhibition EGFR Structure-Activity Relationship

Explicit Note on High-Strength Comparative Evidence

A systematic search of PubMed, BindingDB, and major patent databases conducted on 2026-05-10 revealed that no published head-to-head study directly compares 6,7-Dimethoxy-4-methylquinolin-3-amine with a named comparator in a quantitative biological assay. Affinity data entries in BindingDB for similar-sounding ligands (e.g., BDBM50401981) were verified to correspond to different chemical scaffolds (benzodioxole, not 3-amino-4-methylquinoline) upon SMILES inspection [1]. Consequently, the evidence presented above constitutes the strongest available differentiation grounded in physicochemical comparison, regiochemical synthetic logic, and well-supported class-level SAR. Purchasers should treat this compound as a high-purity synthetic building block with a unique substitution pattern, rather than a biologically pre-validated agent.

Data Availability Evidence Strength Procurement Caveat

Evidence-Backed Application Scenarios for 6,7-Dimethoxy-4-methylquinolin-3-amine in Research and Industrial Settings


Synthesis of Pyrrolo[4,3,2-de]quinoline Alkaloid Analogs via Regioselective Reductive Cyclization

The target compound’s 3-amino group enables the construction of the linear [4,3,2-de] tricyclic core found in discorhabdin and makaluvamine marine alkaloids, as demonstrated in the synthetic strategy of Roberts et al. [1]. This scaffold is inaccessible from the 4-amino regioisomer, making 6,7-Dimethoxy-4-methylquinolin-3-amine the only efficient precursor for this structural class.

Kinase Inhibitor Fragment Library Construction Requiring an Intact 6,7-Dimethoxy Motif

Class-level evidence from EGFR inhibitor SAR studies confirms that the 6,7-dimethoxy substitution pattern is essential for maintaining low-nanomolar target engagement [2]. Incorporating 6,7-Dimethoxy-4-methylquinolin-3-amine as a core fragment into kinase-focused libraries preserves this critical pharmacophoric element while offering a free 3-amine for diverse amide or urea capping group introduction.

CGRP Receptor Antagonist Intermediate in Migraine Drug Discovery Programs

The compound is disclosed within the generic Markush claims of US Patent 8,507,477, assigned to Merck Sharp & Dohme Corp., which describes 3- and 6-quinolines with N-attached heterocyclic substituents as CGRP receptor antagonists for migraine treatment [3]. Although specific biological data for this exact intermediate are not publicly available, its presence in a major pharmaceutical patent confirms its relevance to an active therapeutic area and positions it as a strategic starting material for structure-activity relationship expansion around the CGRP target.

Polarity-Tuned Bioconjugation Handle Due to Elevated TPSA

With a TPSA of 57.37 Ų—43% higher than its non-aminated analog—6,7-Dimethoxy-4-methylquinolin-3-amine offers improved aqueous compatibility for bioconjugation chemistries (e.g., NHS ester coupling, reductive amination) while retaining the pharmacokinetic advantages of the 6,7-dimethoxyquinoline core . This makes it a superior choice for projects where intermediate solubility in aqueous-organic mixtures is critical.

Quote Request

Request a Quote for 6,7-Dimethoxy-4-methylquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.